

An In-depth Technical Guide to Trimethyl(phenyl)tin: Synthesis, Characterization, and Application

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Compound of Interest

Compound Name: Trimethyl(phenyl)tin

Cat. No.: B048045

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This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of **Trimethyl(phenyl)tin** (CAS No. 934-56-5). It delves into the compound's core properties, provides validated protocols for its synthesis and characterization, explores its primary application in palladium-catalyzed cross-coupling reactions, and outlines rigorous safety procedures for its handling and disposal. The information herein is synthesized from established literature and practical laboratory experience to ensure both scientific accuracy and field-proven insight.

Introduction and Core Compound Profile

Trimethyl(phenyl)tin, also known as phenyltrimethylstannane, is an organotin compound featuring a central tin atom covalently bonded to three methyl groups and one phenyl group.^[1] Its utility in modern organic synthesis, particularly as a reagent in the Stille cross-coupling reaction, makes it a valuable tool for the construction of complex molecular architectures.^[2] However, its significant toxicity necessitates a thorough understanding of its properties and strict adherence to safety protocols.

The decision to use **Trimethyl(phenyl)tin** over other organostannanes, such as the more common tributyltin derivatives, is often driven by kinetics. The smaller steric footprint of the methyl groups facilitates a faster rate of transmetalation, which is typically the rate-determining step in the Stille catalytic cycle. This can lead to higher yields and shorter reaction times, a critical consideration in multi-step syntheses.^[3]

Physicochemical and Spectroscopic Data

A precise understanding of the physicochemical properties of **Trimethyl(phenyl)tin** is fundamental for its effective use and safe handling in a laboratory setting. This data informs decisions on reaction setup, purification methods, and storage conditions.

Property	Value	Source(s)
CAS Number	934-56-5	[4] [5]
Molecular Formula	C ₉ H ₁₄ Sn	[5]
Molecular Weight	240.92 g/mol	[5]
Appearance	Colorless liquid	[6]
Density	1.327 g/mL at 25 °C	[4] [7]
Melting Point	-51 °C	[4] [7]
Boiling Point	88 °C at 16 mmHg	[4] [7]
Refractive Index (n ²⁰ /D)	1.5357	[4] [7]

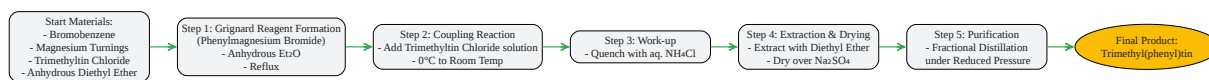
Molecular Structure

The structure of **Trimethyl(phenyl)tin** consists of a central tin atom in a tetrahedral geometry.

Molecular structure of **Trimethyl(phenyl)tin**.

Synthesis of Trimethyl(phenyl)tin

The most reliable and common laboratory-scale synthesis of **Trimethyl(phenyl)tin** involves the reaction of a Grignard reagent, phenylmagnesium bromide, with trimethyltin chloride.[\[2\]](#) This method is predicated on the nucleophilic attack of the phenyl group from the Grignard reagent onto the electrophilic tin center of trimethyltin chloride, displacing the chloride ion. The use of anhydrous ethereal solvents is critical to prevent quenching of the highly reactive Grignard reagent.[\[2\]](#)



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Workflow for the synthesis of **Trimethyl(phenyl)tin**.

Detailed Experimental Protocol for Synthesis

This protocol is self-validating; successful formation of the Grignard reagent is visually indicated by the disappearance of magnesium and the formation of a cloudy grey-brown solution. The final purity is confirmed by the characterization methods outlined in Section 3.

Materials:

- Magnesium turnings
- Iodine (a single crystal)
- Bromobenzene, anhydrous
- Trimethyltin chloride
- Anhydrous diethyl ether (Et₂O)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Standard Schlenk line glassware, flame-dried under vacuum

Procedure:

- Grignard Reagent Preparation:

- To a flame-dried 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and under a positive pressure of argon, add magnesium turnings (2.67 g, 110 mmol).
- Add a single crystal of iodine to activate the magnesium surface.
- In the dropping funnel, prepare a solution of bromobenzene (15.7 g, 100 mmol) in 80 mL of anhydrous Et₂O.
- Add approximately 10 mL of the bromobenzene solution to the magnesium. The reaction should initiate, evidenced by gentle refluxing and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.
- Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of phenylmagnesium bromide.
- Coupling Reaction:
 - Cool the Grignard reagent solution to 0 °C using an ice bath.
 - In a separate flask, dissolve trimethyltin chloride (19.9 g, 100 mmol) in 50 mL of anhydrous Et₂O.
 - Add the trimethyltin chloride solution dropwise to the cold Grignard reagent solution over 30 minutes with vigorous stirring.
 - After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
- Work-up and Purification:
 - Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 100 mL of saturated aqueous NH₄Cl solution.

- Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with Et₂O (3 x 50 mL).
- Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
- Filter off the drying agent and remove the solvent by rotary evaporation.
- The crude product is purified by fractional distillation under reduced pressure (boiling point: 88 °C at 16 mmHg) to yield **Trimethyl(phenyl)tin** as a colorless liquid.^{[4][7]} A typical yield for this procedure is in the range of 80-90%.

Compound Characterization

Characterization is essential to confirm the identity and purity of the synthesized **Trimethyl(phenyl)tin**. The following spectroscopic methods provide a definitive structural fingerprint.

Technique	Expected Observations
^1H NMR (CDCl_3)	Two primary signals are expected: a sharp singlet for the nine equivalent methyl protons (CH_3) around δ 0.3 ppm, often with satellite peaks from coupling to tin isotopes (^{117}Sn and ^{119}Sn). A multiplet for the five phenyl protons (C_6H_5) will appear in the aromatic region, typically between δ 7.2-7.5 ppm. [8] [9]
^{13}C NMR (CDCl_3)	A signal for the methyl carbons will appear in the upfield region (approx. δ -9 ppm). The phenyl carbons will show four distinct signals in the aromatic region: one for the ipso-carbon attached to tin (approx. δ 143 ppm) and three others for the ortho, meta, and para carbons. [8]
IR Spectroscopy	Characteristic peaks include C-H stretching from the aromatic ring (above 3000 cm^{-1}) and the methyl groups (below 3000 cm^{-1}). Strong absorptions corresponding to the aromatic C=C stretching vibrations will be present in the $1600\text{-}1450\text{ cm}^{-1}$ region. A strong band associated with the Sn-C bond is also expected at lower frequencies. [10] [11]
Mass Spectrometry	The mass spectrum will show a characteristic isotopic pattern for tin-containing fragments. The molecular ion peak (M^+) will be observed. Common fragmentation pathways involve the loss of methyl (M-15) or phenyl (M-77) radicals. [2]

Application in Stille Cross-Coupling

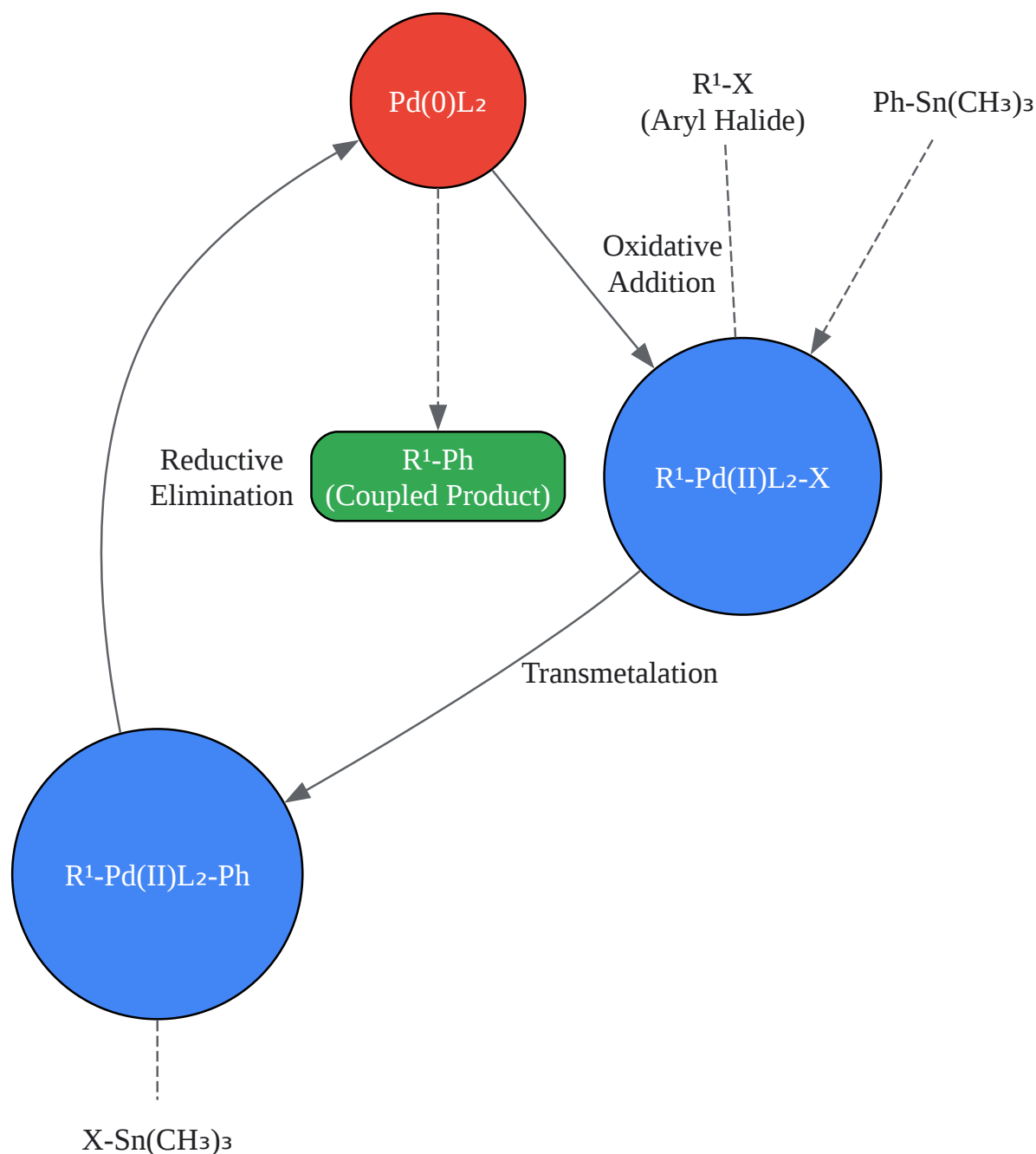
The premier application of **Trimethyl(phenyl)tin** is as a phenyl group donor in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between

an organic electrophile (typically an aryl, vinyl, or acyl halide/triflate) and the organostannane.

[2][12]

The catalytic cycle is a well-established, three-step process:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic electrophile (R^1-X), forming a Pd(II) complex.
- Transmetalation: The phenyl group is transferred from **Trimethyl(phenyl)tin** to the palladium center, displacing the halide and forming a new Pd-phenyl bond. The trimethyltin halide is released as a byproduct.
- Reductive Elimination: The two organic groups (R^1 and phenyl) on the palladium complex couple and are eliminated, forming the final product (R^1-Ph) and regenerating the Pd(0) catalyst.[2]



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Catalytic cycle of the Stille cross-coupling reaction.

Protocol: Stille Coupling of 4-Bromo-1,1'-biphenyl

This protocol details the synthesis of 4-bromo-1,1'-biphenyl using **Trimethyl(phenyl)tin** and 1-bromo-4-iodobenzene, demonstrating the chemoselective coupling at the more reactive carbon-iodine bond.^[13]

Materials:

- 1-Bromo-4-iodobenzene
- **Trimethyl(phenyl)tin**
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Anhydrous toluene
- Saturated aqueous potassium fluoride (KF) solution
- Diethyl ether (Et₂O)
- Celite®
- Anhydrous sodium sulfate (Na₂SO₄)

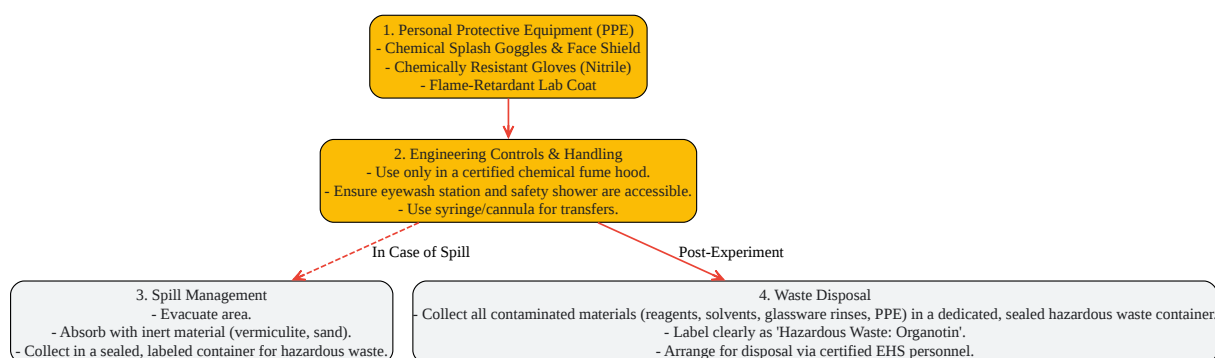
Procedure:

- **Reaction Setup:** In a flame-dried Schlenk flask under an argon atmosphere, combine 1-bromo-4-iodobenzene (283 mg, 1.0 mmol) and Pd(PPh₃)₄ (35 mg, 0.03 mmol).
- **Reagent Addition:** Add 10 mL of anhydrous toluene via syringe, followed by **Trimethyl(phenyl)tin** (265 mg, 1.1 mmol).
- **Reaction:** Heat the mixture to 110 °C and stir for 12-24 hours. Monitor reaction progress by TLC.
- **Work-up:** Cool the reaction to room temperature and dilute with 20 mL of Et₂O. Add 10 mL of saturated aqueous KF solution and stir vigorously for 1 hour to precipitate the tin byproduct as trimethyltin fluoride.

- Purification: Filter the mixture through a pad of Celite®, washing with Et₂O. Combine the organic filtrates, wash with water and brine, then dry over Na₂SO₄. After filtration, concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Safety and Handling

Trimethyl(phenyl)tin is classified as highly toxic and poses a significant health and environmental risk.[6] It is fatal if swallowed, inhaled, or in contact with skin.[14] Strict adherence to the following safety protocols is mandatory.



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Mandatory safety workflow for handling **Trimethyl(phenyl)tin**.

Laboratory Safety Protocol

- Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-retardant lab coat, and heavy-duty chemically resistant gloves. Standard nitrile

gloves should be double-gloved and changed immediately upon any suspected contact.[\[15\]](#)
[\[16\]](#)

- Designated Area: All work with **Trimethyl(phenyl)tin** must be conducted in a designated area within a certified chemical fume hood to prevent inhalation exposure.[\[15\]](#)
- Handling: Use syringe or cannula techniques for transferring the liquid reagent to avoid exposure. Never work alone when handling this compound.[\[15\]](#)
- Spill Response: In case of a spill, evacuate the immediate area. Absorb the spill with an inert material like vermiculite or sand.[\[14\]](#) Collect the contaminated material into a sealed, clearly labeled container for hazardous waste disposal. Do not use water to clean up a fire involving organotins.[\[15\]](#)
- Decontamination: All glassware that has come into contact with **Trimethyl(phenyl)tin** must be decontaminated by rinsing with a suitable organic solvent (e.g., toluene), with the rinsate collected as hazardous waste.[\[15\]](#)
- Waste Disposal: All **Trimethyl(phenyl)tin** waste, including contaminated consumables and rinse solvents, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[\[1\]](#)[\[17\]](#) Disposal must be handled through your institution's Environmental Health and Safety (EHS) department.[\[18\]](#)

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